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Methyl 3-chloro-4-
Compound Name: )
morpholinobenzoate

Cat. No.: B580919

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of
Methyl 3-chloro-4-morpholinobenzoate. Due to the absence of published experimental data
for this specific compound in readily accessible scientific databases as of the date of this
publication, this document presents predicted spectroscopic data based on the analysis of its
constituent functional groups and data from structurally related molecules. This guide also
outlines a plausible synthetic route and standard experimental protocols for obtaining Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which will be
invaluable for researchers planning to synthesize and characterize this compound.

Introduction

Methyl 3-chloro-4-morpholinobenzoate is a substituted aromatic compound incorporating a
methyl ester, a chloro group, and a morpholine moiety. Such structures are of interest in
medicinal chemistry and materials science due to the diverse pharmacological and
physicochemical properties imparted by these functional groups. Accurate spectroscopic
characterization is crucial for the unambiguous identification and purity assessment of this
compound. This guide serves as a foundational resource for researchers, providing predicted
data and detailed methodologies to facilitate its synthesis and characterization.
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 3-chloro-4-

morpholinobenzoate. These predictions are derived from established chemical shift and

absorption frequency ranges for the functional groups present in the molecule and by analogy

to structurally similar compounds.

Table 1: Predicted *H NMR Data (in CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

~7.95 d,J=2Hz 1H H-2 (Aromatic)

~7.85 dd,J=8.5,2Hz 1H H-6 (Aromatic)

~7.00 d,J=85Hz 1H H-5 (Aromatic)

~3.90 S 3H -OCHs (Ester)
-N(CH2)2-

~3.85 t,J=4.5Hz 4H _
(Morpholine)
-O(CH2)2-

~3.10 t,J=4.5Hz 4H _
(Morpholine)

Table 2: Predicted 3C NMR Data (in CDCl3)
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Chemical Shift (6, ppm) Assighment

~166.0 C=0 (Ester)

~155.0 C-4 (Aromatic, C-N)
~132.0 C-6 (Aromatic, C-H)
~130.0 C-2 (Aromatic, C-H)
~125.0 C-1 (Aromatic, C-COOCHS5)
~122.0 C-3 (Aromatic, C-CI)
~118.0 C-5 (Aromatic, C-H)
~67.0 -O(CHz)2- (Morpholine)
~52.0 -OCHs (Ester)

~51.0 -N(CHz2)2- (Morpholine)

Table 3: Predicted IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

2960-2850 Medium C-H stretch (aliphatic)

~1725 Strong C=0 stretch (ester)

~1600, ~1500 Medium-Strong C=C stretch (aromatic)

~1280, ~1120 Strong C-0 stretch (ester and ether)

~1240 Strong C-N stretch (aryl-amine)

820 Strong C-H out-of-plane bend
(aromatic)

~780 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

[M]* and [M+2]* molecular ions (due to 3>CI/’Cl
255.07/257.07

isotopes)
224.05/226.05 [M - OCHs]*
196.06/198.06 [M - COOCHs]*
154.02 [M - Morpholine - CIJ*
86.06 [Morpholine]* fragment

Experimental Protocols

3.1. Synthesis of Methyl 3-chloro-4-morpholinobenzoate

A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by
esterification.

o Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid. A mixture of 3,4-dichlorobenzoic
acid (1 equivalent), morpholine (2.5 equivalents), and a suitable base such as potassium
carbonate (2.5 equivalents) in a polar aprotic solvent like DMSO or DMF is heated at 100-
150 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the
reaction mixture is cooled, poured into water, and acidified to precipitate the product, which
is then filtered, washed, and dried.

o Step 2: Esterification to form Methyl 3-chloro-4-morpholinobenzoate. The synthesized 3-
chloro-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol. A catalytic amount
of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed for
several hours and monitored by TLC. After completion, the excess methanol is removed
under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate,
washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous
sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be
achieved by column chromatography or recrystallization.

3.2. Spectroscopic Characterization
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» Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

o 'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A
standard pulse sequence is used with a sufficient relaxation delay to ensure accurate
integration.

o 13C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-
decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A
larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve
a good signal-to-noise ratio.

 Infrared (IR) Spectroscopy

o Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an
Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is
placed directly on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~! with a
resolution of 4 cm~1. A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum.

e Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample can be introduced via direct infusion or
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Impact
(El) or Electrospray lonization (ESI) can be used. For El, a 70 eV electron beam is
standard.

o Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
The resulting mass spectrum will show the molecular ion peak and characteristic
fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.
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« To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Methyl 3-
chloro-4-morpholinobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580919#spectroscopic-data-of-methyl-3-chloro-4-
morpholinobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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